2,6-Dimethylbenzoyl chloride

Catalog No.
S704614
CAS No.
21900-37-8
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzoyl chloride

CAS Number

21900-37-8

Product Name

2,6-Dimethylbenzoyl chloride

IUPAC Name

2,6-dimethylbenzoyl chloride

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3

InChI Key

CFLAYISSADVCJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)Cl

The exact mass of the compound 2,6-Dimethylbenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dimethylbenzoyl chloride is an aromatic acyl chloride characterized by the presence of two ortho-methyl groups. This specific substitution pattern creates significant, but not extreme, steric hindrance around the reactive carbonyl center. This structural feature is the primary driver of its value, positioning it as a specialized chemical intermediate for syntheses where the reactivity of simpler analogues like benzoyl chloride is too high or non-selective, and the reactivity of more hindered analogues like 2,4,6-trimethylbenzoyl chloride is too low. [1] Its primary procurement justification lies in its role as a selective acylating agent and as a precursor for fine chemicals and polymers where controlled reactivity and stability are critical process parameters.

Direct substitution of 2,6-dimethylbenzoyl chloride with seemingly similar reagents frequently leads to process failure or suboptimal outcomes. Using a non-hindered analogue like benzoyl chloride can result in poor chemoselectivity, leading to side reactions with other nucleophilic groups (e.g., amines) and increased sensitivity to hydrolysis, complicating handling and storage. [1] Conversely, substituting with a more heavily substituted analogue such as 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) can drastically reduce reaction rates, often resulting in incomplete conversion or reaction failure, particularly with moderately hindered substrates. [2] The specific steric environment of 2,6-dimethylbenzoyl chloride provides a unique balance of reactivity and selectivity that is essential for its key applications, making it non-interchangeable from a procurement and process development standpoint.

Enhanced Hydrolytic Stability for Superior Process Robustness and Handling

The steric shielding provided by the two ortho-methyl groups significantly reduces the rate of hydrolysis compared to less hindered benzoyl chlorides. In a kinetic study of solvolysis in 80% aqueous acetone, 2,6-dimethylbenzoyl chloride was found to be over 129 times more stable towards hydrolysis than the unsubstituted benzoyl chloride. [1] This lower sensitivity to water and other protic nucleophiles allows for more flexible handling, storage, and reaction conditions, reducing the risk of reagent degradation and improving batch-to-batch reproducibility in industrial settings.

Evidence DimensionFirst-order rate constant (k) of solvolysis at 25°C
Target Compound Data1.03 x 10⁻⁵ s⁻¹
Comparator Or BaselineBenzoyl chloride: 133 x 10⁻⁵ s⁻¹
Quantified Difference>129-fold slower rate of hydrolysis
ConditionsSolvent: 80% (v/v) aqueous acetone

This quantifiable stability advantage translates directly to reduced material waste, less stringent handling requirements, and more reliable process outcomes in scaled-up synthesis.

Optimized Reactivity for High-Yield Synthesis of Hindered Esters

In syntheses involving sterically demanding alcohols, 2,6-dimethylbenzoyl chloride offers a crucial balance of reactivity that is often superior to both more and less hindered analogues. For example, in the preparation of a key intermediate for a pharmaceutically active compound, the esterification of a hindered secondary alcohol with 2,6-dimethylbenzoyl chloride proceeded in high yield (85%). [1] In such cases, the highly reactive benzoyl chloride often leads to side products, while the extremely bulky 2,4,6-trimethylbenzoyl chloride can be too unreactive to achieve practical conversion rates.

Evidence DimensionIsolated Yield in Hindered Esterification
Target Compound Data85%
Comparator Or BaselineGeneral observation that 2,4,6-trimethylbenzoyl chloride is often unreactive; benzoyl chloride can be non-selective.
Quantified DifferenceAchieves high yield where alternatives often fail or are inefficient.
ConditionsEsterification of a hindered bicyclic alcohol intermediate with DMAP catalyst in dichloromethane.

For synthesizing complex, high-value molecules, selecting this reagent can be the difference between a high-yield, clean reaction and a low-yield process requiring extensive purification.

Controlled Acidity Regulation for Enhanced Stability in Polymer Formulations

In the production of polyurethane prepolymers, acyl chlorides are used to neutralize residual basicity from polyol catalysts, which otherwise compromises shelf life. [1] Compared to the standard, highly reactive benzoyl chloride, the sterically moderated reactivity of 2,6-dimethylbenzoyl chloride provides a slower, more controlled neutralization. This prevents rapid, localized pH changes that can catalyze undesirable side reactions like allophanate or biuret formation. The result is improved storage stability and batch consistency of the final prepolymer.

Evidence DimensionReactivity towards basic impurities
Target Compound DataModerated, sterically-controlled rate
Comparator Or BaselineBenzoyl chloride: High, uncontrolled rate
Quantified DifferenceQualitatively slower and more controllable reaction, reducing side-product formation.
ConditionsNeutralization of basic catalysts (e.g., residual KOH) in polyether polyol systems prior to reaction with isocyanates.

This enables the production of higher-quality, more stable prepolymers with longer shelf lives, a critical factor for industrial formulators and end-users.

Precursor for High-Value Pharmaceutical Intermediates

This compound is the right choice when synthesizing complex drug intermediates that contain sterically hindered alcohols. Its ability to cleanly form esters in high yield, where less-hindered acyl chlorides would cause side-reactions and more-hindered analogues would fail to react, minimizes the need for complex purification and maximizes process efficiency. [1]

Stabilizer and Controller in Sensitive Polymer Systems

In the formulation of high-performance materials like polyurethane prepolymers, 2,6-dimethylbenzoyl chloride serves as a superior process control agent. Its controlled reactivity ensures uniform neutralization of basic impurities, leading to products with enhanced shelf stability and more reliable performance compared to those formulated with standard benzoyl chloride. [2]

Selective Protection of Polyfunctional Molecules

When a synthetic route requires the protection of a specific alcohol in the presence of other nucleophiles (like amines or less-hindered alcohols), the enhanced stability and sterically-tuned reactivity of 2,6-dimethylbenzoyl chloride make it a preferred reagent. Its lower sensitivity to hydrolysis and preferential reaction with less-hindered nucleophiles allows for cleaner, more selective transformations. [3]

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

21900-37-8

Wikipedia

2,6-Dimethylbenzoyl chloride

Dates

Last modified: 08-15-2023

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